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Compound of Interest

Compound Name: LY2119620

Cat. No.: B15620670 Get Quote

Technical Support Center: LY2119620
For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information and troubleshooting

guidance for experiments involving LY2119620, a positive allosteric modulator (PAM) of the M2

and M4 muscarinic acetylcholine receptors.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LY2119620?

A1: LY2119620 is a positive allosteric modulator (PAM) that selectively binds to the M2 and M4

muscarinic acetylcholine receptors.[1] It does not compete with the endogenous ligand,

acetylcholine (ACh), at the orthosteric binding site. Instead, it binds to a distinct allosteric site,

enhancing the receptor's response to ACh.[1] LY2119620 has been shown to potentiate the

activity of agonists at these receptors in G protein-coupled functional assays. It also exhibits

partial agonist activity on its own at both M2 and M4 receptors.[1]

Q2: What are the known on-target and off-target effects of LY2119620?

A2: The primary on-target effects of LY2119620 are the positive allosteric modulation and

partial agonism of M2 and M4 muscarinic receptors. The most significant known off-target

effect is its cross-reactivity with the M2 muscarinic receptor, which is considered an off-target

liability when M4 is the intended therapeutic target. This M2 activity is linked to potential
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cardiovascular side effects.[1] Minimal allosteric agonism (<20%) has been observed at M1,

M3, and M5 receptors.

Q3: What are the potential cardiovascular liabilities associated with LY2119620?

A3: The off-target activity of LY2119620 at the M2 muscarinic receptor is a primary concern for

potential cardiovascular adverse events.[1] M2 receptors are predominantly expressed in the

heart and their activation leads to negative chronotropic (decreased heart rate) and inotropic

(decreased contractility) effects. Therefore, agonism at M2 receptors can potentially lead to

bradycardia, hypotension, and other cardiovascular disturbances. While LY2119620 was

deemed unsuitable for therapeutic use due to this potential liability, specific clinical data on its

cardiovascular adverse events are not publicly available.[1]

Q4: How does LY2119620 affect agonist binding and signaling?

A4: LY2119620 positively modulates the binding and functional efficacy of orthosteric agonists

at the M2 and M4 receptors.[1] For instance, in the presence of acetylcholine (ACh), the

cooperativity factor (α) for LY2119620 is 19.5 at M2 receptors and 79.4 at M4 receptors. It has

been shown to enhance the potency of various muscarinic agonists, including ACh,

oxotremorine-M, and iperoxo, in functional assays such as [³⁵S]GTPγS binding.[1]

Troubleshooting Guides
Issue 1: High background or low signal-to-noise in [³⁵S]GTPγS binding assays.

Potential Cause: Suboptimal concentrations of assay components.

Troubleshooting Steps:

GDP Concentration: Titrate GDP concentration (typically 1-10 µM). Higher concentrations

can reduce basal binding but may also decrease the agonist-stimulated window.

Membrane Concentration: Optimize the amount of cell membrane protein per well. Too

much can increase non-specific binding, while too little can result in a weak signal.

Agonist Concentration: For measuring PAM activity, use an EC₂₀ concentration of the

orthosteric agonist to ensure a sufficient window for potentiation.
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Non-Specific Binding: Include a control with a high concentration of unlabeled GTPγS

(e.g., 10 µM) to accurately determine non-specific binding.

Issue 2: Difficulty in distinguishing between allosteric agonism and positive allosteric

modulation.

Potential Cause: Assay design not optimized to separate the two effects.

Troubleshooting Steps:

Run parallel assays: Test LY2119620 alone (to measure allosteric agonism) and in the

presence of a fixed, low concentration (EC₂₀) of an orthosteric agonist (to measure PAM

activity).

Concentration-Response Curves: Generate full concentration-response curves for the

orthosteric agonist in the absence and presence of increasing concentrations of

LY2119620. A leftward shift in the agonist's EC₅₀ indicates positive allosteric modulation of

affinity, while an increase in the Eₘₐₓ suggests modulation of efficacy.

Radioligand Binding: Perform competition binding assays with a radiolabeled antagonist

and the orthosteric agonist in the presence and absence of LY2119620. An increase in the

agonist's affinity (lower Ki) confirms allosteric modulation of binding.

Issue 3: Inconsistent results in cell-based functional assays.

Potential Cause: Cell passage number, receptor expression levels, or assay timing.

Troubleshooting Steps:

Cell Culture: Use cells with a consistent and low passage number. High passage numbers

can lead to phenotypic drift and altered receptor expression.

Receptor Expression: Monitor receptor expression levels (e.g., via radioligand binding or

western blot) to ensure consistency between experiments.

Incubation Times: Optimize incubation times for both the allosteric modulator and the

orthosteric agonist to ensure equilibrium is reached.
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Data Presentation
Table 1: Pharmacological Profile of LY2119620 at Muscarinic Receptors

Paramete
r

M1
Receptor

M2
Receptor

M3
Receptor

M4
Receptor

M5
Receptor

Referenc
e

Allosteric

Agonism

(% of max

response)

<20%
23.2 ±

2.18%
<20%

16.8 ±

5.01%
<20% [2]

Cooperativi

ty Factor

(α) with

ACh

- 19.5 - 79.4 - [3]

Kᵢ for

allosteric

site (µM)

- 1.9 - 3.4 - 1.9 - 3.4 - [2]

Experimental Protocols
1. Radioligand Binding Assay (Competition)

Objective: To determine the effect of LY2119620 on the binding affinity of an orthosteric

agonist.

Materials:

CHO cell membranes expressing human M2 or M4 receptors.

Radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).

Unlabeled orthosteric agonist (e.g., iperoxo).

LY2119620.

Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.
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96-well plates.

Filter mats (GF/C).

Scintillation counter and fluid.

Methodology:

Prepare serial dilutions of the unlabeled orthosteric agonist.

In a 96-well plate, add assay buffer, a fixed concentration of [³H]NMS (near its K₋), cell

membranes, and the serial dilutions of the orthosteric agonist.

Prepare a parallel set of wells that also include a fixed concentration of LY2119620.

Define non-specific binding using a high concentration of a non-radiolabeled antagonist

(e.g., atropine).

Incubate the plates at room temperature for 1-2 hours to reach equilibrium.

Terminate the assay by rapid filtration through the filter mats using a cell harvester.

Wash the filters with ice-cold assay buffer.

Dry the filters and measure the radioactivity using a scintillation counter.

Analyze the data using non-linear regression to determine the IC₅₀ values of the

orthosteric agonist in the presence and absence of LY2119620. Calculate the Kᵢ values

using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

Objective: To measure the functional consequence of LY2119620 on G-protein activation.

Materials:

Cell membranes expressing M2 or M4 receptors.

[³⁵S]GTPγS.
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Unlabeled GTPγS.

GDP.

Orthosteric agonist.

LY2119620.

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

Methodology:

In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10 µM), and cell

membranes.

Add LY2119620 at various concentrations (for direct agonism) or a fixed concentration of

LY2119620 with serial dilutions of the orthosteric agonist (for PAM activity).

Pre-incubate for 15-30 minutes at 30°C.

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

Incubate for 30-60 minutes at 30°C.

Terminate the reaction by rapid filtration.

Wash and dry the filters.

Measure radioactivity by scintillation counting.

Determine EC₅₀ and Eₘₐₓ values from the concentration-response curves.
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Caption: M2 muscarinic receptor signaling pathway in cardiomyocytes.
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Caption: General experimental workflow for a [³⁵S]GTPγS binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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